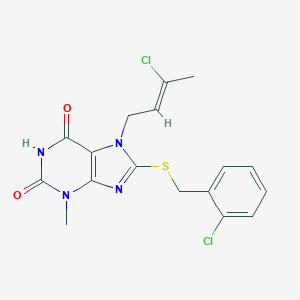![molecular formula C36H24F6N4O4 B415890 2,7-diphenyl-5,10-bis[2-(trifluoromethyl)phenyl]tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone CAS No. 5610-29-7](/img/structure/B415890.png)
2,7-diphenyl-5,10-bis[2-(trifluoromethyl)phenyl]tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-diphenyl-5,10-bis[2-(trifluoromethyl)phenyl]tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone is a complex organic compound characterized by its unique structure and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diphenyl-5,10-bis[2-(trifluoromethyl)phenyl]tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone involves multiple steps, including nitration, amination, and bromination . These reactions require specific conditions such as controlled temperatures, catalysts, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-diphenyl-5,10-bis[2-(trifluoromethyl)phenyl]tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions can be facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s efficiency and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,7-diphenyl-5,10-bis[2-(trifluoromethyl)phenyl]tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone has a wide range of scientific research applications . In chemistry, it is used as a building block for synthesizing more complex molecules and as a catalyst in various organic transformations. In biology, it may be explored for its potential as a bioactive compound with antimicrobial or anticancer properties. In medicine, it could be investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the development of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 2,7-diphenyl-5,10-bis[2-(trifluoromethyl)phenyl]tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,7-diphenyl-5,10-bis[2-(trifluoromethyl)phenyl]tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone include other tetrazatetracyclo derivatives and compounds with trifluoromethylphenyl groups . Examples include N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea and 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole .
Uniqueness: The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and physical properties. These properties make it particularly valuable for certain applications, such as in the development of advanced materials and as a catalyst in organic synthesis .
Propiedades
Número CAS |
5610-29-7 |
|---|---|
Fórmula molecular |
C36H24F6N4O4 |
Peso molecular |
690.6g/mol |
Nombre IUPAC |
4,11-diphenyl-7,14-bis[2-(trifluoromethyl)phenyl]-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone |
InChI |
InChI=1S/C36H24F6N4O4/c37-35(38,39)23-17-9-7-15-21(23)27-25-29(33(49)43(31(25)47)19-11-3-1-4-12-19)45-28(22-16-8-10-18-24(22)36(40,41)42)26-30(46(27)45)34(50)44(32(26)48)20-13-5-2-6-14-20/h1-18,25-30H |
Clave InChI |
WPVANVVIUVQIPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(N4C5C(C(N4C3C2=O)C6=CC=CC=C6C(F)(F)F)C(=O)N(C5=O)C7=CC=CC=C7)C8=CC=CC=C8C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3C(N4C5C(C(N4C3C2=O)C6=CC=CC=C6C(F)(F)F)C(=O)N(C5=O)C7=CC=CC=C7)C8=CC=CC=C8C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(2-furylmethyl)acetamide](/img/structure/B415809.png)
![1-benzyl-8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415812.png)





![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B415820.png)


![3-(3-bromophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B415830.png)
![2-(4-bromophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415831.png)
